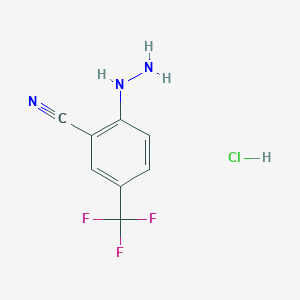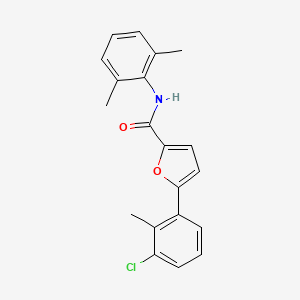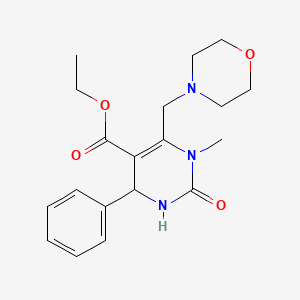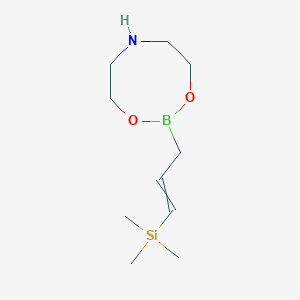
3-(1,3,6,2-Dioxazaborocan-2-yl)prop-1-enyl-trimethylsilane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(1,3,6,2-Dioxazaborocan-2-yl)prop-1-enyl-trimethylsilane is a compound that features a unique combination of boron, oxygen, nitrogen, and silicon atoms within its structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,3,6,2-Dioxazaborocan-2-yl)prop-1-enyl-trimethylsilane typically involves the reaction of boronic acids with dialkanolamines. The process can be summarized as follows:
Reaction of Boronic Acids with Dialkanolamines: This step involves the formation of the dioxazaborocane ring by reacting boronic acids with dialkanolamines under controlled conditions.
Introduction of the Prop-1-enyl Group: The prop-1-enyl group can be introduced through a series of reactions involving alkenylation agents.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
化学反応の分析
Types of Reactions
3-(1,3,6,2-Dioxazaborocan-2-yl)prop-1-enyl-trimethylsilane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the silicon atom, using reagents such as halogens or organometallic compounds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens (e.g., chlorine, bromine), organometallic reagents (e.g., Grignard reagents).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield boronic acids or borate esters, while reduction may produce borohydrides.
科学的研究の応用
3-(1,3,6,2-Dioxazaborocan-2-yl)prop-1-enyl-trimethylsilane has several scientific research applications:
Organic Synthesis: The compound is used as a building block in the synthesis of complex organic molecules.
Materials Science: It is utilized in the development of advanced materials, including polymers and nanomaterials.
Medicinal Chemistry:
Catalysis: It can serve as a catalyst or catalyst precursor in various chemical reactions.
作用機序
The mechanism of action of 3-(1,3,6,2-Dioxazaborocan-2-yl)prop-1-enyl-trimethylsilane involves its ability to interact with various molecular targets through its boron, oxygen, nitrogen, and silicon atoms. The compound can form coordination complexes with metal ions, participate in hydrogen bonding, and undergo nucleophilic and electrophilic reactions. These interactions enable the compound to exert its effects in different chemical and biological systems.
類似化合物との比較
Similar Compounds
- 3-(1,3,6,2-Dioxazaborocan-2-yl)cyclohexan-1-one
- 4-(1,3,6,2-Dioxazaborocan-2-yl)benzonitrile
- 3-(1,3,6,2-Dioxazaborocan-2-yl)cyclohex-2-en-1-one
Uniqueness
3-(1,3,6,2-Dioxazaborocan-2-yl)prop-1-enyl-trimethylsilane is unique due to the presence of the prop-1-enyl and trimethylsilane groups, which confer distinct chemical properties and reactivity compared to other dioxazaborocane derivatives. These functional groups enhance its versatility in synthetic applications and its potential as a precursor for more complex molecules.
特性
分子式 |
C10H22BNO2Si |
|---|---|
分子量 |
227.19 g/mol |
IUPAC名 |
3-(1,3,6,2-dioxazaborocan-2-yl)prop-1-enyl-trimethylsilane |
InChI |
InChI=1S/C10H22BNO2Si/c1-15(2,3)10-4-5-11-13-8-6-12-7-9-14-11/h4,10,12H,5-9H2,1-3H3 |
InChIキー |
OIZDHLXQPPZNRT-UHFFFAOYSA-N |
正規SMILES |
B1(OCCNCCO1)CC=C[Si](C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


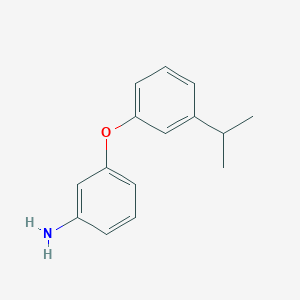
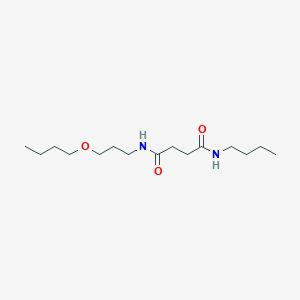
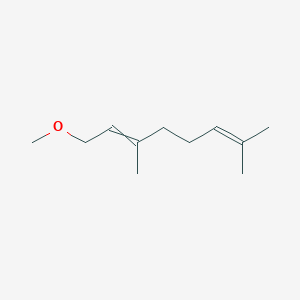
![2-(2,6-dimethylphenoxy)-N-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]acetamide](/img/structure/B12451034.png)
![Ethyl 4-{4-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]phthalazin-1-yl}benzoate](/img/structure/B12451038.png)
![5-Bromo-1,5-dihydroimidazo[1,2-a]pyridine](/img/structure/B12451057.png)
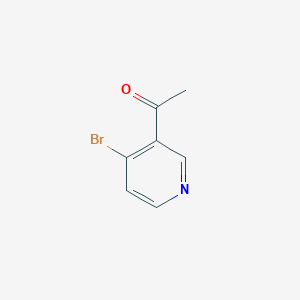
![2-(2-bromo-4-methylphenoxy)-N-[(4-methoxyphenyl)methyl]acetamide](/img/structure/B12451071.png)
![4-[(E)-[(2-methyl-3-nitrophenyl)imino]methyl]benzene-1,3-diol](/img/structure/B12451073.png)
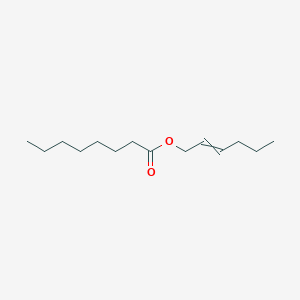
![Methylidyne-[(triphenyl-lambda5-phosphanylidene)amino]azanium](/img/structure/B12451087.png)
